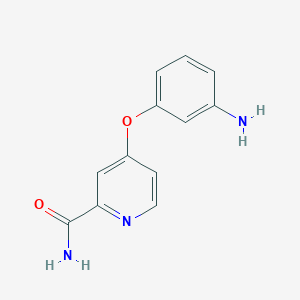

4-(3-Aminophenoxy)pyridine-2-carboxamide

説明

Contextualization within Pyridine-2-carboxamide Derivatives and Related Structures

Pyridine-2-carboxamide derivatives represent a privileged scaffold in drug discovery, known for their ability to engage in various biological interactions. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the carboxamide group can participate in hydrogen bonding as both a donor and an acceptor. This versatility allows for multiple points of contact with biological macromolecules.

The broader class of 4-phenoxypyridine (B1584201) derivatives has been extensively investigated for its potential as antitumor agents. nih.gov These compounds often function as kinase inhibitors, a class of drugs that block the action of enzymes called kinases, which are crucial for cell signaling and growth. The 4-chloropyridine (B1293800) derivatives are important intermediates in the synthesis of many small molecule inhibitors with good pharmacokinetic activity. atlantis-press.com

Research on aminopyridine carboxamides has also revealed their potential as inhibitors of specific kinases, such as JNK-2. derpharmachemica.com Structure-activity relationship (SAR) studies on these derivatives have highlighted the importance of various physicochemical properties, including dipole moment and lipophilicity (logP), in determining their inhibitory activity. derpharmachemica.com

Historical Trajectory and Evolution of Research on Analogous Compounds

The development of kinase inhibitors has been a major focus of cancer research for several decades. The 4-phenoxypyridine scaffold is a key component of several successful kinase inhibitors. For instance, a series of novel 4-phenoxypyridine derivatives containing a 4-oxo-1,4-dihydropyridazine-3-carboxamide moiety were synthesized and showed significant cytotoxicity against various cancer cell lines. nih.gov

The synthesis of related structures, such as 4-(4-aminophenoxy)-N-propylpicolinamide, has been documented, providing a general synthetic pathway that can be adapted for the synthesis of the 4-(3-aminophenoxy) isomer. atlantis-press.com This synthesis typically involves the reaction of a 4-chloropicolinamide derivative with the corresponding aminophenol in the presence of a base. atlantis-press.com

A significant recent development has been the design and synthesis of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents, with some compounds showing potent activity against cancer cell lines and c-Met kinase. nih.gov This research underscores the continued interest and evolution of this chemical class.

Significance of the Aminophenoxy and Pyridine-2-carboxamide Moieties in Chemical Biology Research

The aminophenoxy moiety is a key structural feature that contributes to the biological activity of various compounds. The amino group can act as a hydrogen bond donor and a point for further chemical modification, while the phenoxy group provides a rigid linker that can position other functional groups in a specific orientation. The position of the amino group on the phenoxy ring (ortho, meta, or para) can significantly influence the compound's biological activity. The anticancer potential of flavone (B191248) derivatives bearing an aminophenoxy moiety has been investigated, with some compounds showing selective cytotoxicity towards cancer cells. mdpi.com

The pyridine-2-carboxamide moiety is a well-established pharmacophore in medicinal chemistry. It is found in a number of approved drugs and clinical candidates. The carboxamide group is a key interaction point with many biological targets, often forming crucial hydrogen bonds within the active site of enzymes. Indole-2-carboxamide derivatives, for example, have shown significant potential as anticancer agents by interacting with targets like topoisomerase and PI3Kα. nih.gov The combination of the pyridine ring and the carboxamide group creates a bidentate chelating motif that can coordinate with metal ions in metalloenzymes or interact with specific amino acid residues in proteins.

The strategic combination of the aminophenoxy and pyridine-2-carboxamide moieties within the 4-(3-aminophenoxy)pyridine-2-carboxamide scaffold presents a promising framework for the development of new therapeutic agents, particularly in the realm of oncology. The modular nature of this scaffold allows for systematic modifications to optimize its biological activity and pharmacokinetic properties.

Research Findings on Related Structures

Recent research on 4-(4-aminophenoxy)picolinamide derivatives has provided valuable insights into the potential of this chemical class. A study published in the European Journal of Medicinal Chemistry detailed the design, synthesis, and biological evaluation of a series of these compounds as potential antitumor agents. nih.gov

Table 1: Antiproliferative Activity of Selected 4-(4-aminophenoxy)picolinamide Derivatives nih.gov

| Compound | A549 IC₅₀ (μM) | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

| Cabozantinib (Reference) | 0.62 | 0.45 | 0.53 |

| 46 | 0.26 | 0.18 | 0.21 |

| 45 | 0.31 | 0.25 | 0.29 |

| 44 | 0.45 | 0.38 | 0.41 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data indicates that several of the synthesized compounds exhibited potent antiproliferative activity against the tested cancer cell lines, with compound 46 being the most promising, showing greater potency than the reference drug Cabozantinib. nih.gov

Further investigation into the mechanism of action revealed that compound 46 could induce apoptosis in A549 cells and block the cell cycle in the G0/G1 phase. nih.gov It also demonstrated significant inhibitory activity against c-Met kinase, with an IC₅₀ value of 46.5 nM. nih.gov Molecular docking studies suggested that compound 46 forms key hydrogen bonds with the c-Met kinase active site. nih.gov

Structure

3D Structure

特性

IUPAC Name |

4-(3-aminophenoxy)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-8-2-1-3-9(6-8)17-10-4-5-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLDTUNRTKHWKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=NC=C2)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 3 Aminophenoxy Pyridine 2 Carboxamide

Retrosynthetic Analysis of the 4-(Aminophenoxy)pyridine-2-carboxamide Core Structure

A retrosynthetic analysis of 4-(3-Aminophenoxy)pyridine-2-carboxamide reveals two primary disconnection points, suggesting key strategies for its assembly. The first and most common disconnection is at the ether linkage, which simplifies the molecule into two key precursors: a 4-halopyridine-2-carboxamide and 3-aminophenol (B1664112). This approach is attractive due to the commercial availability and relative stability of these starting materials.

A second, less common, disconnection can be envisioned at the C-4 position of the pyridine (B92270) ring, separating the pyridine-2-carboxamide core from the 3-aminophenoxy moiety. This strategy would involve the synthesis of a pyridine-2-carboxamide with a suitable leaving group at the 4-position and a subsequent coupling with a pre-formed 3-aminophenoxy nucleophile.

The choice between these strategies often depends on the availability of starting materials, desired scale of the reaction, and the need for specific substitutions on either the pyridine or the phenoxy ring.

Preparation Routes for Key Pyridine-2-carboxamide Intermediates

The pyridine-2-carboxamide scaffold is a fundamental component in the synthesis of the target molecule. Its preparation involves the formation of the pyridine ring and the subsequent introduction and modification of the carboxamide group.

The synthesis of 4-halopyridine-2-carboxamide intermediates is a critical step in the most common synthetic route. These intermediates serve as the electrophilic partner in the subsequent ether formation. A variety of methods exist for their preparation, often starting from commercially available pyridine derivatives.

One common approach involves the direct halogenation of a pre-existing pyridine-2-carboxylic acid or its ester. However, controlling the regioselectivity of this reaction can be challenging due to the directing effects of the substituents on the pyridine ring. nih.gov

A more controlled method involves the synthesis of the pyridine ring with the halogen already in place. For instance, a C-4 pre-functionalized pyridine, such as 4-chloropyridine (B1293800), can be a starting point. nih.gov The carboxamide group can then be introduced at the 2-position through various methods, such as lithiation followed by reaction with an appropriate electrophile.

Another strategy involves the use of blocking groups to direct the functionalization to the desired position. For example, a maleate-derived blocking group has been used to achieve selective C-4 alkylation of pyridines, a principle that can be adapted for halogenation. nih.gov

The choice of halogen (F, Cl, Br, I) can influence the reactivity of the intermediate in the subsequent nucleophilic aromatic substitution step. Generally, fluoro and chloro derivatives are preferred due to their higher reactivity.

Table 1: Synthetic Routes to 4-Halopyridine-2-carboxamide Scaffolds

| Starting Material | Reagents and Conditions | Product | Key Features |

| Pyridine-2-carboxylic acid | Halogenating agent (e.g., SOCl₂, PCl₅) | 4-Halopyridine-2-carbonyl chloride | Direct halogenation, potential for regioisomeric mixtures |

| 4-Chloropyridine | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. Amine, coupling agent | 4-Chloro-N-substituted-pyridine-2-carboxamide | Regiocontrolled functionalization |

| Substituted Pyridine | Maleate blocking group, Minisci-type reaction | C4-functionalized pyridine | Use of blocking groups for regioselectivity |

The carboxamide group at the 2-position of the pyridine ring is a key functional handle that can be modified to influence the properties of the final molecule. The synthesis of the primary carboxamide is often achieved by reacting the corresponding carboxylic acid or its activated derivative (e.g., acid chloride, ester) with ammonia (B1221849).

Further derivatization of the primary amide can be readily accomplished. For instance, N-substituted carboxamides can be prepared by using primary or secondary amines instead of ammonia in the amidation step. prepchem.com This allows for the introduction of a wide range of substituents, which can be used to modulate the biological activity or physical properties of the molecule.

Strategies for Constructing the Aminophenoxy Linkage

The formation of the ether linkage between the pyridine and phenoxy rings is a pivotal step in the synthesis of this compound. This transformation is typically achieved through a nucleophilic aromatic substitution reaction.

The most direct method for forming the aminophenoxy linkage is the reaction of a 4-halopyridine-2-carboxamide with 3-aminophenol. consensus.app In this reaction, the lone pair of electrons on the oxygen atom of the aminophenol acts as a nucleophile, attacking the electron-deficient C-4 position of the pyridine ring and displacing the halide leaving group. stackexchange.comyoutube.com

The success of this reaction is highly dependent on the reaction conditions. The use of a base is often necessary to deprotonate the hydroxyl group of the aminophenol, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium tert-butoxide, sodium hydride, and potassium carbonate. The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being commonly employed. consensus.app

The presence of the amino group on the phenol (B47542) ring can sometimes lead to side reactions, such as N-arylation. However, under optimized conditions, the O-arylation reaction is generally favored.

While classical nucleophilic aromatic substitution is a viable method, modern cross-coupling reactions offer alternative and often more efficient routes to phenoxy ether formation. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the synthesis of aromatic ethers. scirp.org These reactions typically involve the use of a palladium catalyst, a suitable ligand, and a base.

Another approach involves the use of copper-catalyzed Ullmann-type coupling reactions. Although these reactions often require stoichiometric amounts of copper and high temperatures, they can be effective for the formation of diaryl ethers. scirp.org

More recently, methods for the direct coupling of phenols and alcohols have been developed, which are orthogonal to traditional cross-coupling approaches. nih.gov These methods can offer advantages in terms of functional group tolerance and operational simplicity.

The optimization of these coupling reactions involves screening various catalysts, ligands, bases, solvents, and temperatures to maximize the yield and purity of the desired product. researchgate.net

Methodologies for the Introduction and Transformation of the Amino Group

The introduction of the 3-amino group on the phenoxy moiety is a critical step in the synthesis of this compound. A prevalent and effective strategy involves the use of a nitro-substituted precursor, specifically 4-(3-nitrophenoxy)pyridine-2-carboxamide, followed by a reduction step.

Synthesis of the Nitro Precursor:

The formation of the diaryl ether linkage is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a 4-halopyridine-2-carboxamide, typically 4-chloro- or 4-fluoropyridine-2-carboxamide, is reacted with 3-nitrophenol (B1666305) in the presence of a base. The electron-withdrawing nature of the pyridine ring and the nitro group facilitates the substitution at the C-4 position of the pyridine.

An alternative to the SNAr reaction is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of a 4-halopyridine-2-carboxamide with 3-nitrophenol. While classic Ullmann conditions often require harsh reaction temperatures, modern modifications with various ligands can facilitate the reaction under milder conditions.

Reduction of the Nitro Group:

Once the 4-(3-nitrophenoxy)pyridine-2-carboxamide intermediate is synthesized, the nitro group is reduced to the desired primary amine. This transformation is a standard procedure in organic synthesis and can be accomplished using several well-established methods. A common and efficient method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often preferred due to its clean reaction profile and high yields.

Another widely used method is chemical reduction. Reagents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or iron powder in acidic media (e.g., acetic acid or ammonium (B1175870) chloride solution), are effective for this transformation. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. For instance, reduction with iron in a neutral or slightly acidic medium is often a mild and cost-effective option.

Direct Amination Approaches:

While less common for this specific molecule, direct amination methods exist in pyridine chemistry. These could theoretically involve the reaction of a 4-halopyridine-2-carboxamide with 3-aminophenol. However, this approach can be complicated by the potential for the amino group of 3-aminophenol to also act as a nucleophile, leading to undesired side products. Therefore, the nitro-reduction pathway is generally the more controlled and preferred route.

Transformations of the Amino Group:

The resulting amino group in this compound can undergo various subsequent chemical transformations to generate a library of derivatives. Standard reactions of primary aromatic amines can be applied, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes lead to mixtures of mono- and di-alkylated products.

Diazotization: Conversion to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen).

These transformations highlight the versatility of the amino group as a handle for further molecular diversification.

Process Optimization and Reaction Condition Analysis for Enhanced Yields

Optimizing the synthesis of this compound is crucial for improving reaction efficiency, increasing yields, and ensuring the economic viability of the process, particularly on a larger scale. The key reaction, the formation of the diaryl ether bond, is the primary focus of these optimization efforts.

The choice of solvent plays a pivotal role in the SNAr and Ullmann coupling reactions. Aprotic polar solvents are generally favored as they can effectively solvate the charged intermediates and reactants, thereby accelerating the reaction rate.

| Solvent System | Reaction Type | Observations and Impact on Efficiency |

| Dimethylformamide (DMF) | SNAr / Ullmann | Commonly used due to its high boiling point and ability to dissolve a wide range of reactants. It can significantly enhance the rate of SNAr reactions. |

| Dimethyl sulfoxide (DMSO) | SNAr / Ullmann | Similar to DMF, DMSO is a highly polar aprotic solvent that can accelerate reaction rates. Its higher boiling point allows for reactions to be conducted at elevated temperatures if necessary. |

| N-Methyl-2-pyrrolidone (NMP) | SNAr / Ullmann | Often used in industrial processes due to its thermal stability and high solvating power. |

| Acetonitrile (MeCN) | SNAr | A polar aprotic solvent with a lower boiling point than DMF or DMSO, which can be advantageous for reactions that require milder conditions and easier solvent removal. |

| Dioxane / Toluene | Ullmann | These less polar solvents are sometimes employed in Ullmann reactions, often in combination with a high-boiling point co-solvent. |

| Deep Eutectic Solvents (DESs) | Ullmann | Emerging as "green" alternatives, DESs like choline (B1196258) chloride/glycerol have been shown to be effective media for copper-catalyzed C-N and C-O coupling reactions, sometimes eliminating the need for additional ligands. masterorganicchemistry.com |

For the reduction of the nitro group, the choice of solvent is dictated by the reducing agent. For catalytic hydrogenation, alcohols like ethanol (B145695) or methanol (B129727) are common. For reductions with metals in acid, aqueous or alcoholic solutions are typically used.

Catalysis is central to the Ullmann coupling approach and can also play a role in activating the pyridine ring for SNAr.

Copper Catalysis in Ullmann Reactions: Copper(I) salts, such as CuI or CuBr, are the classic catalysts. The efficiency of these reactions can be dramatically improved by the addition of ligands. Bidentate ligands, including amino acids like L-proline and diamines, can stabilize the copper catalyst and facilitate the coupling under milder conditions. masterorganicchemistry.com Picolinic acid has also been identified as an effective ligand for the copper-catalyzed O-arylation of phenols. researchgate.net The choice of the copper source (e.g., Cu(0), Cu(I), Cu(II)) and the ligand system is a key area for optimization.

Palladium Catalysis: While less common for this specific transformation, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful tools for C-N and C-O bond formation and could be considered as an alternative synthetic route.

Lewis Acid Catalysis: Lewis acids can be used to activate the pyridine ring towards nucleophilic attack in SNAr reactions. By coordinating to the pyridine nitrogen, the Lewis acid increases the electrophilicity of the ring, potentially allowing the reaction to proceed under milder conditions or with less reactive leaving groups.

Phase-Transfer Catalysts: In biphasic reaction systems, phase-transfer catalysts such as quaternary ammonium salts can be employed to shuttle the phenoxide nucleophile from the aqueous or solid phase to the organic phase where the 4-halopyridine substrate is dissolved, thereby increasing the reaction rate.

The regioselectivity of the nucleophilic attack at the 4-position of the pyridine ring is a key consideration. Nucleophilic aromatic substitution on pyridine rings preferentially occurs at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. libretexts.org

When scaling up a reaction, understanding the interplay between kinetic and thermodynamic control is essential.

| Consideration | Impact on Scale-Up |

| Reaction Temperature | Lower temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures can allow for the equilibration to the more stable thermodynamic product. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, it is crucial to establish a temperature profile that maximizes the yield of the desired isomer and minimizes the formation of byproducts. |

| Reaction Time | Sufficient reaction time is necessary to ensure complete conversion. However, prolonged reaction times at elevated temperatures can lead to product degradation or the formation of undesired side products. Kinetic monitoring of the reaction progress is important for optimization. |

| Rate of Addition | The rate of addition of reagents can be critical, especially in exothermic reactions, to maintain temperature control and prevent runaway reactions. Slow, controlled addition can also minimize the formation of side products. |

| Mixing and Mass Transfer | On a larger scale, efficient mixing becomes crucial to ensure homogeneity and consistent reaction rates throughout the reactor. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurities. |

| Exothermicity | The heat generated by the reaction (exotherm) must be effectively managed in a large-scale reactor to prevent dangerous temperature increases. Understanding the reaction's enthalpy is vital for designing appropriate cooling systems. |

By carefully analyzing and controlling these parameters, the synthesis of this compound can be efficiently and safely scaled up.

Stereoselective Synthesis and Chiral Resolution Techniques

The structure of this compound itself is achiral. Therefore, stereoselective synthesis and chiral resolution are not directly applicable to the final molecule. However, these techniques could become relevant if a chiral center were to be introduced into the molecule through subsequent modifications or if a chiral derivative were the target.

For instance, if a substituent introduced onto the pyridine or phenoxy ring created a stereocenter, a racemic mixture would be formed. In such a scenario, chiral resolution would be necessary to separate the enantiomers. Common methods for chiral resolution include:

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. jackwestin.com

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers based on their differential interactions with the CSP.

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one. organic-chemistry.org

Alternatively, an asymmetric synthesis could be designed to produce the desired enantiomer directly. This would involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction.

Advanced Purification and Isolation Protocols for Synthetic Products

The purification of this compound and its intermediates is essential to obtain a product of high purity, which is particularly important for its potential applications. A multi-step purification protocol is often employed.

Initial Work-up:

Following the reaction, the initial work-up typically involves:

Quenching: Neutralizing any remaining reactive reagents.

Extraction: Using a suitable solvent system (e.g., ethyl acetate (B1210297) and water) to separate the product from inorganic salts and highly polar impurities.

Washing: The organic layer is often washed with brine to remove residual water and water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

Advanced Purification Techniques:

| Purification Method | Description and Application |

| Recrystallization | This is a common and effective method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon cooling, the pure product crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical and may require screening of various options (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water). |

| Column Chromatography | For more challenging separations or to remove closely related impurities, column chromatography is employed. Silica gel is the most common stationary phase. A suitable eluent system (a mixture of solvents of varying polarity, such as hexane/ethyl acetate or dichloromethane/methanol) is used to separate the components based on their differential adsorption to the silica. |

| Acid-Base Extraction | The basicity of the pyridine nitrogen and the acidity/basicity of other functional groups can be exploited for purification. For example, the compound can be dissolved in an organic solvent and washed with a dilute acid to extract basic impurities, or washed with a dilute base to remove acidic impurities. The product itself can be extracted into an acidic aqueous phase and then re-isolated by basifying the aqueous solution and extracting with an organic solvent. |

| Preparative HPLC | For obtaining very high purity material, preparative high-performance liquid chromatography can be used. This technique offers high resolution but is generally more expensive and lower in throughput than other methods. |

The final isolated product is typically characterized by various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its identity and purity.

Structure Activity Relationship Sar Investigations of 4 Aminophenoxy Pyridine 2 Carboxamide Analogues

Analysis of Positional Isomerism and Substituent Effects on Molecular Interactions

The specific arrangement of functional groups within a molecule can dramatically alter its interaction with biological targets. In the case of 4-(3-aminophenoxy)pyridine-2-carboxamide, the position of the amino group on the phenoxy ring is a critical determinant of activity. While direct SAR studies on the positional isomers of this specific compound are not extensively detailed in publicly available literature, general principles from related series of kinase inhibitors, such as those targeting p38 MAP kinase, suggest that the location of hydrogen bond donors and acceptors is crucial for binding to the enzyme's active site.

For instance, moving the amino group from the meta position (as in this compound) to the para or ortho position would significantly change the geometry of potential hydrogen bonds with the target protein. A study on the synthesis of 4-(4-aminophenoxy)-2-(alkyl carbamoyl) pyridines indicates the feasibility of creating such positional isomers for comparative biological evaluation. consensus.app The synthesis of a 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide (B108437) derivative, used as a reagent for creating kinase inhibitors, further underscores the importance of the substitution pattern on the phenoxy ring for achieving desired biological effects. srdpharma.comlookchem.com

The introduction of other substituents on the phenoxy ring also plays a vital role. Halogenation, for example, can influence both the electronic properties and the conformation of the molecule. The presence of a fluorine atom, as seen in 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide, can enhance binding affinity through favorable interactions with the target or by altering the pKa of the amino group, thereby affecting its protonation state at physiological pH. srdpharma.comlookchem.com

Elucidation of the Role of the Aminophenoxy Moiety in Ligand-Target Binding

The aminophenoxy moiety is a key pharmacophoric element in many biologically active compounds, often serving as a crucial anchor for binding to the target protein. In the context of this compound analogues, this moiety is likely involved in forming critical hydrogen bonds with amino acid residues in the active site of a kinase or other enzyme. The amino group can act as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor.

The importance of this moiety is highlighted by the fact that it is a common feature in various kinase inhibitors. The precise orientation of the aminophenoxy group, dictated by the ether linkage, positions the amino group for optimal interaction with the protein. The flexibility of the ether linkage may also allow for induced-fit conformational changes upon binding.

Impact of Substitutions on the Pyridine (B92270) Ring on Compound Activity

Studies on related pyridine derivatives have shown that substitutions on the pyridine ring can fine-tune the electronic properties and steric profile of the compound. For example, in a series of pyridine-3-carboxamide (B1143946) analogs, the type and position of substituents on the aromatic rings were found to strongly influence their biological activity. nih.gov While specific data on substitutions on the pyridine ring of this compound is scarce, it can be inferred that adding electron-withdrawing or electron-donating groups could alter the pKa of the pyridine nitrogen and its ability to interact with the target.

Carboxamide Functionality: Structural Modifications and Their Implications for Activity

The carboxamide group at the 2-position of the pyridine ring is a key feature of this class of compounds, likely engaging in important hydrogen bonding interactions with the target protein. Modifications to this group can have a profound impact on biological activity.

Furthermore, replacing the carboxamide with other functional groups, such as a ketone, has been shown to alter the biological target profile in related thieno[2,3-b]pyridine-2-carboxamides, indicating the critical role of the carboxamide in determining the compound's mechanism of action. mdpi.com

Below is an interactive table summarizing the effects of modifications to the carboxamide functionality based on related compound series.

| Modification | Potential Impact on Activity |

| N-alkylation (e.g., N-methyl) | May enhance potency by filling a hydrophobic pocket; alters hydrogen bond donor capacity. |

| N-arylation | Can introduce additional pi-stacking or hydrophobic interactions; significantly increases steric bulk. |

| Replacement with a ketone | Can change the primary biological target, as seen in related scaffolds. |

| Conversion to a thioamide | May alter hydrogen bonding properties and metabolic stability. |

Stereochemical Considerations in Structure-Activity Profiles and Conformational Analysis

While this compound itself is achiral, the introduction of stereocenters through substitution can lead to stereoisomers with different biological activities. For example, if a substituent is introduced on the pyridine or phenoxy ring that creates a chiral center, it would be expected that one enantiomer would exhibit higher potency than the other due to a better fit in the chiral binding site of the target protein.

Rational Design Principles for Novel Derivatives Based on SAR Studies

Based on the available information and inferences from related compound series, several rational design principles can be proposed for the development of novel this compound derivatives with enhanced activity:

Optimize Phenoxy Ring Substitution: Systematically explore the effect of the amino group's position (ortho, meta, para) to identify the optimal geometry for target binding. Introduce small, electron-withdrawing groups like fluorine to potentially enhance binding affinity.

Probe the Pyridine Ring: Introduce substituents at various positions on the pyridine ring to improve potency, selectivity, and physicochemical properties.

Modify the Carboxamide Group: Synthesize a library of N-substituted amides to explore the steric and electronic requirements of the binding pocket. Consider bioisosteric replacements for the amide to modulate properties like metabolic stability.

Incorporate Stereochemical Complexity: Introduce chiral centers to potentially improve potency and selectivity, followed by the separation and evaluation of individual enantiomers.

Utilize Computational Chemistry: Employ molecular docking and other computational methods to predict the binding modes of designed analogues and to prioritize synthetic efforts.

By applying these principles, it is possible to systematically optimize the structure of this compound to develop new chemical entities with improved therapeutic potential.

Mechanistic Elucidation of Molecular Interactions and Biological Activity of 4 Aminophenoxy Pyridine 2 Carboxamide

Identification and Validation of Putative Molecular Targets (e.g., Kinases)

There is no specific information available in the public domain that identifies or validates putative molecular targets for 4-(3-Aminophenoxy)pyridine-2-carboxamide. While related compounds with a pyridine-2-carboxamide scaffold have been investigated as inhibitors of various kinases, such as c-Met, specific targets for the 3-aminophenoxy isomer have not been disclosed in the reviewed literature.

Enzyme Inhibition Kinetics and Characterization of Mechanistic Pathways

Detailed studies on the enzyme inhibition kinetics and the mechanistic pathways of this compound are not present in the available scientific literature. Consequently, data regarding its inhibitory constants (Kᵢ), IC₅₀ values against specific enzymes, and the nature of its inhibitory action (e.g., competitive, non-competitive) are not available.

Receptor Binding Studies and Specificity Profiling in Biochemical Assays

No receptor binding studies or comprehensive specificity profiles for this compound have been published. Information regarding its affinity and selectivity for a panel of receptors, which is crucial for understanding its potential off-target effects, remains unavailable.

Modulation of Cellular Signaling Pathways in In Vitro Systems (e.g., cell proliferation, apoptosis induction)

While general antiproliferative effects are often associated with this class of compounds, specific data detailing the modulation of cellular signaling pathways by this compound is absent from the public record. There are no available studies that report its effects on cell proliferation, the induction of apoptosis, or other cellular processes in in vitro models.

Investigation of Protein-Ligand Interactions at the Atomic and Molecular Levels

Due to the lack of identified molecular targets, there are no publicly available investigations into the protein-ligand interactions of this compound at the atomic and molecular level. Structural biology studies, such as X-ray crystallography or NMR spectroscopy, which would provide insights into its binding mode, have not been reported.

Computational Chemistry and Molecular Modeling Studies of 4 Aminophenoxy Pyridine 2 Carboxamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) calculations are fundamental in understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of 4-(3-Aminophenoxy)pyridine-2-carboxamide, providing insights into its reactivity and stability. nih.gov

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For this compound, these calculations would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of QM calculations. These maps visualize the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. nih.gov For instance, red areas typically indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), susceptible to nucleophilic attack. nih.gov This analysis helps in understanding intermolecular interactions, particularly hydrogen bonding, which is crucial for target recognition.

Table 1: Representative Quantum Mechanical Properties of this compound

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and binding interactions |

Note: The values in this table are representative and are intended to illustrate the type of data generated from quantum mechanical calculations.

Molecular Docking Simulations for Prediction of Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in identifying potential biological targets for this compound and elucidating the key interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of the compound into the binding site of a target protein. A scoring function is then used to estimate the binding energy, with lower scores generally indicating a more favorable binding mode. mdpi.com These simulations can predict hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the aminophenoxy-pyridine-carboxamide scaffold and the amino acid residues of the target protein. For example, the amide group and the pyridine (B92270) nitrogen are potential hydrogen bond donors and acceptors, respectively, while the phenyl rings can engage in π-π stacking interactions. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Kinase Target

| Parameter | Description |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | ASP234, LYS89, PHE198 |

| Interaction Types | Hydrogen bond with ASP234, Pi-cation with LYS89, Pi-pi stacking with PHE198 |

Note: This table presents a hypothetical docking result to exemplify the output of such a study.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the movements of atoms and molecules, MD simulations can assess the stability of the predicted binding mode and explore the conformational landscape of this compound.

MD simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight the role of solvent molecules in the binding process. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net These simulations provide a more realistic representation of the biological environment and can refine the binding hypotheses generated from docking studies.

Application of Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design approaches can be applied to this compound to guide its optimization as a drug candidate.

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. nih.gov It relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used. nih.gov A pharmacophore model for a series of active compounds including this compound would identify the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) and their spatial arrangement required for biological activity.

Structure-based drug design , on the other hand, utilizes the 3D structure of the target protein. nih.gov With a known target structure, docking and MD simulations can be used to design novel derivatives of this compound with improved binding affinity and selectivity. nih.gov For instance, modifications to the aminophenoxy or pyridine moieties could be explored to form additional favorable interactions with the binding site.

In Silico Prediction of Physicochemical Properties Relevant to Experimental Design

In silico tools can predict various physicochemical properties of this compound that are crucial for its development as a drug. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the pharmacokinetic profile of a compound. nih.gov

Properties such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors can be calculated. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a molecule. researchgate.net For example, predictions can suggest whether the compound is likely to have good oral bioavailability or the potential to cross the blood-brain barrier. nih.gov These predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 229.24 g/mol | Yes (< 500) |

| LogP | 1.8 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (< 5) |

| Hydrogen Bond Acceptors | 4 | Yes (< 10) |

Note: These values are calculated based on the chemical structure and are used to predict drug-like properties.

Analytical and Advanced Characterization Techniques in 4 Aminophenoxy Pyridine 2 Carboxamide Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(3-Aminophenoxy)pyridine-2-carboxamide. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within the molecule. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, the connectivity and stereochemistry can be established. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on extensive data for analogous structures such as pyridine (B92270) carboxamides and substituted phenoxy anilines. tubitak.gov.tr

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine and phenoxy rings would appear in the downfield region (typically δ 6.5-8.5 ppm). The protons of the primary amine (-NH₂) and amide (-CONH₂) groups are typically observed as broad singlets and can be confirmed by their exchange with deuterium oxide (D₂O).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the amide group is characteristically deshielded and appears significantly downfield (δ 160-170 ppm). The aromatic carbons of the pyridine and phenoxy rings resonate in the δ 110-165 ppm range, with their exact shifts influenced by the positions of the nitrogen, oxygen, and amine substituents.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted values are based on established chemical shift increments and data from analogous compounds. The solvent is assumed to be DMSO-d₆.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Pyridine Ring | ||

| H-3 | ~7.4 ppm (d) | ~110 ppm |

| H-5 | ~7.2 ppm (dd) | ~115 ppm |

| H-6 | ~8.5 ppm (d) | ~150 ppm |

| C-2 (C=O) | - | ~148 ppm |

| C-4 (C-O) | - | ~165 ppm |

| Phenoxy Ring | ||

| H-2' | ~6.5 ppm (d) | ~108 ppm |

| H-4' | ~6.4 ppm (dd) | ~112 ppm |

| H-5' | ~7.1 ppm (t) | ~131 ppm |

| H-6' | ~6.5 ppm (d) | ~105 ppm |

| C-1' (C-O) | - | ~158 ppm |

| C-3' (C-NH₂) | - | ~150 ppm |

| Functional Groups | ||

| -CONH₂ | ~7.8, 8.1 ppm (2x br s) | ~166 ppm |

| -NH₂ | ~5.3 ppm (br s) | - |

d: doublet, dd: doublet of doublets, t: triplet, br s: broad singlet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₂H₁₁N₃O₂), high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition with high accuracy.

The calculated monoisotopic mass is 229.0851 Da. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 230.0924.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Significance |

| [M+H]⁺ | C₁₂H₁₂N₃O₂⁺ | 230.0924 | Molecular Ion |

| [M-NH₂]⁺ | C₁₂H₁₀N₂O₂⁺ | 214.0710 | Loss of amide group |

| [C₅H₄N-CONH₂]⁺ | C₆H₆N₂O⁺ | 122.0475 | Fragment of the pyridine-2-carboxamide moiety |

| [C₆H₆NO]⁺ | C₆H₆NO⁺ | 108.0444 | Fragment from cleavage of the ether bond (aminophenoxy cation) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at characteristic frequencies corresponding to specific bond vibrations. The IR spectrum of this compound would display key absorption bands confirming its structure. rsc.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Amide (N-H) | Stretch | 3150 - 3300 (often broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Amide C=O (Amide I) | Stretch | 1650 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide N-H (Amide II) | Bend | 1510 - 1580 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1270 |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final compound with high precision and accuracy. Reversed-phase HPLC is typically employed for molecules of this polarity. A standard method would involve:

Stationary Phase: A C18 (octadecylsilyl) silica gel column.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

Detection: UV detection is suitable due to the aromatic nature of the compound, typically monitored at a wavelength around 254 nm.

This technique allows for the quantification of impurities and can achieve separation of closely related isomers, demonstrating its utility in quality control.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used primarily to monitor the progress of a chemical reaction and for preliminary purity checks. For the synthesis of this compound, a typical TLC setup would use:

Stationary Phase: A silica gel plate (SiO₂).

Mobile Phase: A solvent system of varying polarity, often a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727). The ratio is optimized to achieve good separation between the product and reactants.

Visualization: The spots can be visualized under UV light (254 nm) or by staining with an appropriate agent like potassium permanganate.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. Although a public crystal structure for this compound is not currently available, this method would provide invaluable information.

If suitable single crystals could be grown, X-ray diffraction analysis would yield precise data on:

Molecular Conformation: The dihedral angles between the pyridine and phenoxy rings and the orientation of the carboxamide group.

Bond Lengths and Angles: Definitive measurements of all interatomic distances and angles.

Intermolecular Interactions: A detailed map of the hydrogen-bonding network is particularly crucial. The amine (-NH₂) and amide (-CONH₂) groups can act as both hydrogen bond donors and acceptors, while the pyridine nitrogen can act as an acceptor. These interactions dictate the crystal packing and influence physical properties like melting point and solubility.

Development of Novel Analytical Methods for Derivative Characterization and Quantification

As this compound serves as a key building block for more complex molecules, particularly kinase inhibitors, advanced analytical methods are often developed for its derivatives. These methods are crucial for drug discovery and development processes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is the gold standard for quantifying drug molecules and their metabolites in complex biological matrices like plasma or tissue. For derivatives of this compound, LC-MS/MS methods would be developed to support pharmacokinetic and metabolism studies during preclinical and clinical development.

Affinity Chromatography-Mass Spectrometry: In the development of targeted therapies like kinase inhibitors, identifying the protein targets is essential. Chemical proteomics approaches, which may use an immobilized derivative of the parent compound as bait, can capture interacting proteins (e.g., specific kinases) from cell lysates. The bound proteins are then identified by mass spectrometry, providing insight into the mechanism of action and off-target effects of the novel drug candidate. nih.gov

High-Throughput Screening (HTS) Assays: To evaluate the biological activity of libraries of derivatives synthesized from this core structure, various HTS assays are employed. These include biochemical assays that measure the inhibition of specific kinases using techniques like fluorescence resonance energy transfer (FRET) or radiometric methods, as well as cell-based assays that assess the effect on cancer cell proliferation.

Physicochemical Studies Relevant to Research and Development of 4 Aminophenoxy Pyridine 2 Carboxamide

Solubility and Solid-Liquid Equilibrium Investigations

The solubility of a compound is a critical parameter that influences its behavior in various chemical processes. Understanding the solid-liquid equilibrium in different solvent systems is essential for developing purification methods, and for its use in further chemical synthesis.

Experimental Determination of Solubility in Various Solvent Systems

Currently, detailed experimental data on the solubility of 4-(3-Aminophenoxy)pyridine-2-carboxamide in a wide range of organic solvents is not extensively documented in publicly available literature. For research purposes, determining the solubility in solvents of varying polarities, such as alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents (toluene, heptane), would be a primary step. Such studies would typically involve equilibrium solubility measurements at different temperatures, often determined by methods like shake-flask followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Thermodynamic Modeling and Prediction of Solubility Behavior

Polymorphism and Solid-State Forms Research

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a compound. Different polymorphic forms can exhibit variations in solubility, melting point, and stability.

Research into the polymorphism of this compound would involve screening for different crystalline forms by recrystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solid forms would then be characterized using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and differentiate any polymorphs. To date, specific studies detailing the polymorphic forms of this compound have not been reported in the public domain.

Chemical Stability Studies under Defined Environmental Conditions for Research Applications

For research applications, understanding the chemical stability of this compound under various environmental conditions is essential to ensure its integrity during storage and handling.

Stability studies would typically involve exposing the compound to a range of stress conditions, including elevated temperature, high humidity, and light (photostability). The degradation of the compound over time would be monitored using a stability-indicating analytical method, such as HPLC, to quantify the parent compound and identify any potential degradation products. The results of these studies would inform the recommended storage conditions to maintain the compound's purity for research use. Specific data from such stability studies for this compound is not currently available in scientific literature.

Advanced Derivatives and Conjugates Research Based on the this compound Scaffold

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the use of the specific chemical compound this compound as a scaffold for the development of advanced derivatives and conjugates as outlined in the requested article structure.

This indicates that, within the accessible scientific domain, this particular scaffold has not been reported as a platform for the following applications:

Advanced Derivatives and Conjugates Research Based on the 4 Aminophenoxy Pyridine 2 Carboxamide Scaffold

Development of Fluorescent or Isotopic Labels for Mechanistic and Imaging Studies:The scientific literature does not contain any reports on the derivatization of 4-(3-Aminophenoxy)pyridine-2-carboxamide with fluorescent dyes or the incorporation of isotopes for use in mechanistic or imaging studies.

While research exists for various other pyridine-based scaffolds in these advanced applications, the specific isomeric and functional group arrangement of this compound does not appear to be a focus of published research in these areas to date. Therefore, no detailed research findings or data tables can be provided for the requested sections.

Future Research Directions and Unexplored Avenues for 4 3 Aminophenoxy Pyridine 2 Carboxamide

Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be harsh and environmentally taxing. ijarsct.co.in Future research on 4-(3-Aminophenoxy)pyridine-2-carboxamide should prioritize the development of innovative and sustainable synthetic routes. The principles of green chemistry offer a roadmap for these advancements, focusing on minimizing waste, reducing energy consumption, and utilizing safer reagents. ijarsct.co.innih.gov

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and purer products compared to conventional heating methods. ijarsct.co.inacs.orgnih.gov Future studies could develop a microwave-assisted protocol for the key etherification or amidation steps in the synthesis of the title compound.

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several synthetic steps without isolating intermediates, saving time, solvents, and resources. nih.govresearchgate.net Designing a convergent MCR strategy for assembling the this compound core would represent a significant leap in efficiency. nih.gov

Novel Catalytic Systems: The development of new catalysts is central to sustainable chemistry. ijarsct.co.in Research could focus on employing biocatalysts or earth-abundant metal catalysts (e.g., iron) to replace more toxic or expensive heavy metal catalysts traditionally used in cross-coupling reactions. ijarsct.co.inrsc.org

Eco-Friendly Solvents: Moving away from hazardous organic solvents is a core tenet of green chemistry. ijarsct.co.in Future synthetic routes could be optimized to use greener alternatives such as deep eutectic solvents (DES), water, or solvent-free conditions. ijarsct.co.in

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, improved purity. ijarsct.co.innih.gov | Optimization of power, temperature, and reaction time for key synthetic steps. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.gov | Design of a novel one-pot reaction combining the pyridine, phenoxy, and carboxamide precursors. |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. ijarsct.co.in | Engineering enzymes to catalyze specific bond formations in the synthesis pathway. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Development of a continuous flow process for the large-scale, sustainable production of the compound. |

Deeper Mechanistic Insights into On-Target and Off-Target Molecular Interactions

The biological activity of pyridine derivatives is vast, with many compounds acting as inhibitors of key signaling proteins, particularly kinases. novartis.comnih.govdrugbank.com For this compound, a critical future direction is the elucidation of its molecular mechanism of action.

On-Target Identification: The primary step is to identify the specific biological target(s) through which the compound exerts its effects. Given the prevalence of kinase inhibition among similar scaffolds, a comprehensive screening against a panel of human kinases (e.g., PIM, ROCK, HPK1, PI3K) would be a logical starting point. novartis.comnih.govdrugbank.commdpi.com For instance, the pyridyl carboxamide scaffold has been successfully employed to develop potent pan-PIM kinase inhibitors. novartis.com

Structural Biology: Once a primary target is identified, obtaining a co-crystal structure of the compound bound to the target protein is crucial. This would provide atomic-level insights into the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. Such structural information is invaluable for understanding selectivity and guiding further optimization. acs.org

Off-Target Profiling: Understanding a compound's off-target effects is essential for predicting potential toxicities and identifying opportunities for drug repurposing. icr.ac.uk Comprehensive off-target screening, for example, using broad pharmacological panels or chemoproteomics approaches, will be necessary to build a complete picture of the compound's biological interactions. This is particularly important as even highly selective drugs can have unexpected off-target activities. icr.ac.uk

Cellular Pathway Analysis: Beyond direct target binding, future research should investigate the downstream consequences of this interaction. Techniques like transcriptomics (RNA-seq) and proteomics can reveal how the compound modulates cellular signaling pathways, leading to its ultimate phenotypic effect, such as the induction of apoptosis or autophagy in cancer cells. asm.orgnih.gov

Advanced SAR-Driven Design and Optimization of Next-Generation Analogues

A systematic exploration of the structure-activity relationship (SAR) is fundamental to transforming a preliminary hit compound into a viable drug candidate. For this compound, future research should focus on a detailed SAR investigation to improve potency, selectivity, and pharmacokinetic properties.

Systematic Modification of Core Scaffolds: Each component of the molecule—the pyridine ring, the ether linkage, the aminophenoxy group, and the carboxamide—should be systematically modified.

Pyridine Ring: Substitution at other positions on the pyridine ring could influence binding affinity and selectivity. nih.gov

Aminophenoxy Moiety: The position of the amino group (currently at the 3-position) is a key variable. Comparing its activity to the 2- and 4-isomers would be a primary step. Additionally, substitution on the phenyl ring could modulate electronic properties and provide new interaction points with the target.

Carboxamide Group: Modification of the amide, for instance, by creating N-substituted analogues, can significantly impact potency and physicochemical properties like solubility and cell permeability. nih.gov

Scaffold Hopping: This strategy involves replacing the central pyridine core with other heterocyclic systems (e.g., pyrimidine, pyrazole) while retaining key binding elements. nih.govnamiki-s.co.jp This can lead to novel intellectual property and improved drug-like properties.

Computational Modeling: In silico techniques such as molecular docking and free energy perturbation (FEP) calculations can be used to predict how structural modifications will affect target binding. This computational-first approach can help prioritize the synthesis of the most promising analogues, saving time and resources.

Table 2: Hypothetical SAR Exploration Plan

| Molecular Region | Proposed Modifications | Rationale |

| Pyridine Core | Introduction of small alkyl or halogen groups. | To probe for additional binding pockets and modulate electronics. acs.org |

| Ether Linkage | Replacement with thioether, sulfone, or direct C-C bond. | To alter bond angles and conformational flexibility. |

| Aminophenoxy Ring | Varying amino position (ortho, para); adding substituents (e.g., F, Cl, Me). | To optimize interactions with the target protein and improve metabolic stability. nih.gov |

| Carboxamide | N-alkylation, cyclization into lactams, replacement with other H-bond donors/acceptors. | To enhance potency and modulate pharmacokinetic properties. nih.govnih.gov |

Exploration of Applications in Novel Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, this compound could serve as a valuable scaffold for the development of chemical probes to study biological systems. tandfonline.com

Imaging Agents: Radiolabeling the compound, for example with Fluorine-18, could lead to the development of novel Positron Emission Tomography (PET) tracers. nih.gov If the compound binds selectively to a target that is upregulated in a disease state (e.g., PD-L1 in tumors), an [18F]-labeled version could be used for non-invasive in vivo imaging to aid in diagnosis or patient stratification. nih.gov

Affinity-Based Probes: Derivatizing the molecule with a tag (e.g., biotin) or a photoreactive group would create an affinity-based probe. Such probes are instrumental in target identification and validation studies, allowing for the pulldown and identification of binding partners from cell lysates.

Fluorescent Probes: Attaching a fluorophore to the scaffold could enable its use in fluorescence microscopy to visualize the subcellular localization of its target protein in living cells, providing spatial and temporal information about target engagement.

Identification and Investigation of Unconventional Molecular Targets

While initial investigations may focus on well-established target classes like kinases, it is crucial to remain open to the possibility that this compound may act through less conventional mechanisms. The broad biological activities of pyridine derivatives suggest a wide range of potential targets. ijnrd.orgresearchgate.netnih.gov

Phenotypic Screening: A powerful, unbiased approach is to conduct large-scale phenotypic screens across diverse cell lines or disease models. This approach, which focuses on a desired biological outcome (e.g., inhibition of cancer cell migration, reversal of a disease phenotype) without a preconceived target, can uncover unexpected activities and novel mechanisms of action. asm.org

Chemoproteomics: Advanced mass spectrometry-based chemoproteomic platforms can be used to identify the direct protein targets of a small molecule in a cellular context. This involves using a modified version of the compound to "fish" for its binding partners from the entire proteome.

Exploring Non-Kinase Targets: Research should extend beyond kinases to other enzyme families and protein classes. For example, related pyridine carboxamides have shown activity as succinate dehydrogenase inhibitors in fungi or as modulators of cytochrome P450 enzymes. nih.govnih.gov Investigating such possibilities for this compound could open up entirely new therapeutic applications.

By systematically pursuing these future research directions, the scientific community can fully characterize the chemical and biological properties of this compound, potentially unlocking a new class of therapeutic agents or powerful research tools.

Q & A

Q. What are the common synthetic routes for 4-(3-aminophenoxy)pyridine-2-carboxamide, and how can purity be optimized?

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, intermediates like 4-chloropyridine-2-carboxylic acid can react with substituted phenols under conditions involving dioxane, i-Pr₂NEt, and Xantphos as a ligand . Ammonolysis with NH₃ at room temperature yields the carboxamide derivative. Purity optimization involves recrystallization from ethanol or methanol and characterization via NMR and IR spectroscopy to confirm absence of unreacted intermediates .

Q. How is the structure of this compound confirmed experimentally?

Key techniques include:

- ¹H/¹³C-NMR : Peaks for aromatic protons (δ 7.4–8.4 ppm) and carboxamide NH₂ (δ 7.6–8.1 ppm) .

- IR spectroscopy : Stretching bands for C=O (1684 cm⁻¹) and NH₂ (1616 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., C₁₂H₁₁N₃O₂).

Q. What in vitro assays are used to evaluate antimycobacterial activity?

- MIC determination : Compounds are tested against M. tuberculosis and non-tuberculous mycobacteria (e.g., M. kansasii, M. avium) in Šula semi-synthetic media. Concentrations range from 2–1000 µmol/L, with MIC defined as the lowest concentration inhibiting visible growth after 14–21 days at 37°C .

- Resistant strains : Activity against multidrug-resistant (MDR) M. tuberculosis (e.g., strains resistant to isoniazid, rifampicin) is compared to standard drugs like isoniazid (INH) .

Q. What physicochemical properties are critical for bioavailability?

- logP : Calculated via software (e.g., ACD/Labs) to assess lipophilicity. Derivatives with logP ~2–3 show better membrane permeability .

- Solubility : Tested in DMSO for in vitro assays. Aqueous solubility can be improved via salt formation (e.g., hydrochlorides) .

Advanced Research Questions

Q. How do electronic effects of substituents influence antimycobacterial activity?

SAR studies reveal that electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring enhance activity against MDR strains. For example, 4-(3-trifluoromethylbenzylsulfanyl)pyridine-2-carboxamide showed MIC = 8 µmol/L against M. tuberculosis 735719/98 (resistant to six drugs), comparable to carbazide derivatives . In contrast, electron-donating groups (e.g., -OCH₃) reduce potency due to decreased membrane penetration .

Q. What computational methods predict binding modes to mycobacterial targets?

- Molecular docking : Models interactions with enzymes like enoyl-ACP reductase (InhA). Pyridine-carboxamides often occupy the substrate-binding pocket, competing with NAD⁺ .

- QSAR : Regression analysis of logP, polar surface area, and H-bond donors correlates with MIC values. For example, ∆logP < 1.5 predicts better activity against M. avium .

Q. How can cytotoxicity be mitigated while maintaining antimycobacterial efficacy?

- Selectivity index (SI) : Calculate SI = IC₅₀ (cytotoxicity)/MIC. Derivatives with SI > 10 (e.g., Gl₅₀ > 100 µmol/L in HeLa cells) are prioritized. Structural modifications, such as replacing sulfur with oxygen in the linker, reduce off-target effects .

Q. What strategies address discrepancies in activity data between lab strains and clinical isolates?

- Strain-specific assays : Test compounds against both reference strains (e.g., M. tuberculosis H37Rv) and clinical MDR isolates (e.g., M. tuberculosis 8666/2010) to account for genetic variability .

- Biofilm models : Use microplate assays to assess activity against mycobacterial biofilms, which show higher resistance than planktonic cells .

Q. How are combination therapies designed to overcome resistance?

Synergy studies with frontline drugs (e.g., rifampicin, bedaquiline) are conducted using checkerboard assays. Fractional inhibitory concentration (FIC) indices < 0.5 indicate synergy. For example, combining pyridine-carboxamides with efflux pump inhibitors (e.g., verapamil) restores susceptibility in resistant strains .

Methodological Tables

Q. Table 1: Antimycobacterial Activity of Representative Derivatives

| Compound | M. tuberculosis MIC (µmol/L) | M. avium MIC (µmol/L) | Cytotoxicity (HeLa IC₅₀, µmol/L) |

|---|---|---|---|

| 4-(3-CF₃-C₆H₄-S)-pyridine-2-carboxamide | 8 | 32 | >100 |

| Isoniazid (INH) | 0.1 | >250 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。